molecular formula C11H12ClNO4S B2647227 4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid CAS No. 59210-73-0

4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid

Cat. No.: B2647227
CAS No.: 59210-73-0
M. Wt: 289.73
InChI Key: VKDGPXAVGXQODU-UHFFFAOYSA-N
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Description

4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid is a chemical compound with a molecular formula of C10H12ClNO4S It is known for its unique structure, which includes a chloro-substituted benzene ring, a pyrrolidine sulfonyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Sulfonylation: The amine group is reacted with a sulfonyl chloride to introduce the pyrrolidine sulfonyl group.

    Chlorination: The benzene ring is chlorinated to introduce the chloro substituent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro and carboxylic acid groups can also participate in binding interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(pyrrolidine-1-sulfonyl)aniline: Similar structure but lacks the carboxylic acid group.

    4-Chloro-3-(morpholine-4-sulfonyl)-benzoic acid: Similar structure with a morpholine sulfonyl group instead of pyrrolidine.

    4-Chloro-3-(pyrrolidine-1-sulfonyl)-phenol: Similar structure with a phenol group instead of a carboxylic acid.

Uniqueness

4-Chloro-3-(pyrrolidine-1-sulfonyl)-benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the carboxylic acid group distinguishes it from other similar compounds, potentially enhancing its solubility and reactivity in certain contexts.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-3-pyrrolidin-1-ylsulfonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4S/c12-9-4-3-8(11(14)15)7-10(9)18(16,17)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDGPXAVGXQODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836328
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

59210-73-0
Record name 4-chloro-3-(pyrrolidine-1-sulfonyl)benzoic acid
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